

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Cassine

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

(-)-Cassine is a naturally occurring piperidine alkaloid first isolated from the leaves and other parts of plants belonging to the Cassia genus. Its unique chemical architecture, characterized by a substituted piperidine ring linked to a long alkyl chain with a ketone functionality, has garnered interest in the scientific community. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of (-)-Cassine, supported by spectroscopic data and detailed experimental methodologies. The precise spatial arrangement of its chiral centers is critical for its biological activities, which include antimicrobial and anticholinesterase effects. This document aims to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

### **Chemical Structure and Nomenclature**

(-)-Cassine is a complex alkaloid featuring a 2,5,6-trisubstituted piperidine ring. The systematic IUPAC name for (-)-Cassine is 12-[(2S,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]dodecan-2-one. Its molecular formula is  $C_{18}H_{35}NO_2$ , corresponding to a molecular weight of 297.48 g/mol .

The core of the molecule is a piperidine ring with three substituents: a methyl group at position 6, a hydroxyl group at position 5, and a long dodecan-2-one chain at position 2. The stereochemistry of these substituents is crucial for the molecule's identity and biological function.



Table 1: Chemical Identifiers for (-)-Cassine

Identifier	Value
IUPAC Name	12-[(2S,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]dodecan-2-one
Molecular Formula	C18H35NO2
Molecular Weight	297.48 g/mol
CAS Number	471-72-7
SMILES	C[C@H]1NINVALID-LINKCC[C@H]1O
InChI	InChI=1S/C18H35NO2/c1-15(20)11-9-7-5-3-4-6-8-10-12-17-13-14-18(21)16(2)19-17/h16-19,21H,3-14H2,1-2H3/t16-,17+,18-/m1/s1

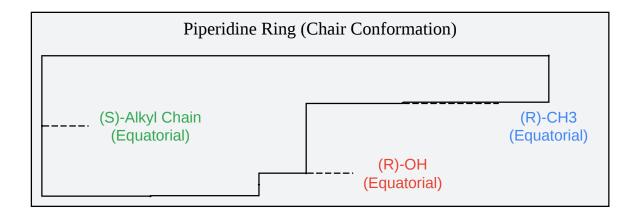
## **Stereochemistry and Absolute Configuration**

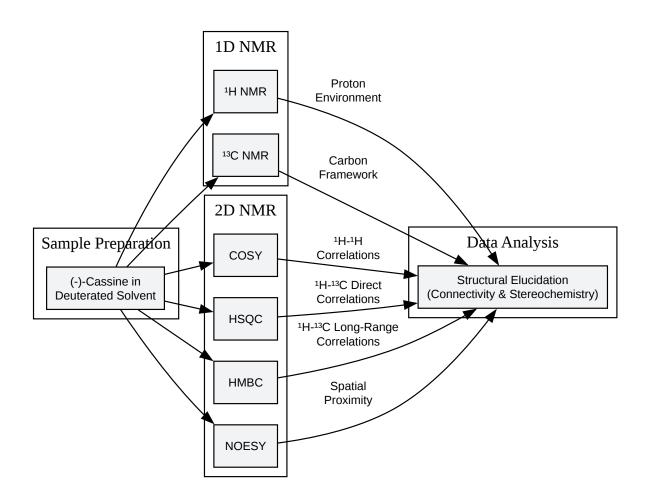
The stereochemistry of (-)-**Cassine** has been unequivocally established as (2S, 5R, 6R) through a combination of total synthesis and spectroscopic analysis, particularly Nuclear Overhauser Effect (NOE) spectroscopy. The piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered rings.

- C-2: The long alkyl chain is in an equatorial position, which is sterically favored. The absolute configuration is S.
- C-5: The hydroxyl group is in an equatorial position. The absolute configuration is R.
- C-6: The methyl group is in an equatorial position. The absolute configuration is R.

The relative stereochemistry of the substituents on the piperidine ring is therefore cis between the C-2 and C-6 substituents, and trans between the C-5 hydroxyl group and the C-6 methyl group.







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